molecular formula C11H17N3O2 B1465445 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid CAS No. 1184545-01-4

6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid

Cat. No. B1465445
CAS RN: 1184545-01-4
M. Wt: 223.27 g/mol
InChI Key: ZGKBABZQAIQUPE-UHFFFAOYSA-N
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Description

“6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a carboxylic acid group, which is a common functional group in biochemistry .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as “6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid”, often involves reactions like the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods include unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid” can be analyzed using various spectroscopic techniques . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

The chemical reactions involving “6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid” can be complex due to the presence of multiple functional groups. For instance, the pyridazine ring can undergo reactions like Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid” can be determined using various analytical techniques. The compound has a molecular weight of 222.28352 g/mol .

Future Directions

The future directions for “6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid” could involve further exploration of its pharmacological properties and potential applications in drug discovery . Pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .

properties

IUPAC Name

6-[butyl(ethyl)amino]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-5-8-14(4-2)10-7-6-9(11(15)16)12-13-10/h6-7H,3-5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKBABZQAIQUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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